molecular formula C10H13F3N2O2S B1386540 N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1579194-50-5

N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B1386540
CAS No.: 1579194-50-5
M. Wt: 282.28 g/mol
InChI Key: PTTCMCDMVMBRSJ-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features a benzene sulfonamide core functionalized with both a 3-aminopropyl side chain and a trifluoromethyl group, a combination known to confer significant biological activity and enhanced metabolic stability to potential therapeutic agents. The primary research value of this compound lies in its structural motifs, which are prevalent in the design of novel bioactive molecules. The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known to inhibit various enzymes, including carbonic anhydrases (CA I and II) and acetylcholinesterase (AChE), which are targets for conditions like glaucoma and Alzheimer's disease . Furthermore, the trifluoromethyl group is a key feature in many approved drugs, as it often improves a compound's lipophilicity, bioavailability, and binding affinity . This specific structural architecture, particularly the 2-(trifluoromethyl)benzene-sulfonamide moiety, has been investigated in the development of agents for treating gout and hyperuricemia, showing potential as URAT1 inhibitors that can reduce abnormal uric acid levels . Researchers utilize this aminopropyl-functionalized sulfonamide as a key building block in synthesizing more complex molecules, such as triarylpyrazole derivatives. These derivatives have demonstrated potent in-vitro anti-inflammatory effects by significantly inhibiting the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), in LPS-induced RAW 264.7 macrophages . Its application is strictly for research purposes in laboratory settings. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-aminopropyl)-2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2S/c11-10(12,13)8-4-1-2-5-9(8)18(16,17)15-7-3-6-14/h1-2,4-5,15H,3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTCMCDMVMBRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2-(Trifluoromethyl)benzenesulfonyl Chloride

  • Starting Material:
    2-(Trifluoromethyl)benzenesulfonic acid or its derivatives.

  • Procedure:
    The sulfonic acid is reacted with thionyl chloride (SOCl₂) under reflux conditions to produce the corresponding sulfonyl chloride.

    C₆H₄(CF₃)-SO₃H + SOCl₂ → C₆H₄(CF₃)-SO₂Cl + SO₂ + HCl
    
  • Reaction Conditions:
    Reflux at 70-80°C for 4-6 hours, with excess SOCl₂ to ensure complete conversion.

Step 2: Nucleophilic Substitution with 3-Aminopropanol

  • Reaction:
    The sulfonyl chloride reacts with 3-aminopropanol to form the sulfonamide.
    C₆H₄(CF₃)-SO₂Cl + H₂N–(CH₂)₃–OH → C₆H₄(CF₃)-SO₂–NH–(CH₂)₃–OH
  • Conditions:
    Conducted in an inert solvent like dichloromethane at 0°C to room temperature, with a base such as triethylamine to neutralize HCl formed.

Step 3: Conversion of Hydroxyl to Amine

  • Method:
    The terminal hydroxyl group can be converted to an amine via reductive amination or substitution with ammonia under suitable conditions.

  • Reductive Amination:
    React the intermediate with ammonia in the presence of a reducing agent like sodium cyanoborohydride, converting the terminal alcohol into an amine.

  • Alternatively:
    Activation of the hydroxyl (e.g., mesylation) followed by nucleophilic substitution with ammonia.

Multi-step Synthesis via Nucleophilic Aromatic Substitution and Functional Group Interconversions

Overview:
This method builds the aromatic core with trifluoromethyl substitution, then introduces the aminoalkyl chain via nucleophilic substitution.

Step 1: Halogenation of 2-(Trifluoromethyl)benzene

  • Procedure:
    Electrophilic halogenation (e.g., chlorination) of the aromatic ring using chlorinating agents such as N-chlorosuccinimide (NCS) under controlled conditions to introduce a suitable leaving group.

Step 2: Nitration and Reduction

  • Nitration:
    The aromatic ring undergoes nitration to introduce a nitro group ortho or para to the trifluoromethyl group, using a mixture of nitric acid and sulfuric acid at low temperatures (0-25°C).

  • Reduction:
    The nitro group is reduced to an amine via catalytic hydrogenation (e.g., Pd/C under H₂) or chemical reduction with tin chloride (SnCl₂).

Step 3: Sulfonamide Formation

  • Reaction:
    The amino group reacts with a sulfonyl chloride derivative of 3-aminopropanol, forming the sulfonamide linkage.

Step 4: Functionalization of the Aminopropyl Chain

  • Method:
    The terminal hydroxyl is converted to an amine via reductive amination or nucleophilic substitution, as described previously.

Patent-Based Methodology (US5449831A) Adapted for the Compound

The patent US5449831A describes a process for preparing benzotrifluoride derivatives with high yields, involving nitration, reduction, and sulfonamide formation steps, which can be adapted for this compound:

  • Initial nitration of the aromatic ring at controlled temperatures (0-80°C) to introduce nitro groups, avoiding poly-nitration.
  • Reduction of nitro groups to amines using catalytic hydrogenation.
  • Sulfonamide formation by reacting the amino group with a sulfonyl chloride derived from 3-aminopropanol.

This process emphasizes careful temperature control and purification steps such as recrystallization or distillation to isolate the desired compound.

Data Table: Summary of Preparation Methods

Method Key Reagents Main Steps Reaction Conditions Advantages References
Direct Sulfonyl Chloride Route 2-(Trifluoromethyl)benzenesulfonic acid, SOCl₂, 3-aminopropanol Sulfonyl chloride synthesis, nucleophilic substitution Reflux, 0°C to RT High purity, straightforward
Nucleophilic Aromatic Substitution Aromatic halogenation, nitration, reduction Halogenation, nitration, reduction, sulfonamide formation 0-80°C, catalytic hydrogenation Versatile, adaptable
Patent-Based Multi-step Process Nitration, reduction, sulfonyl chloride reaction Controlled nitration, catalytic reduction, sulfonamide synthesis 0-80°C, reflux High yields, scalable

Research Findings and Considerations

  • Temperature Control:
    As per patent data, maintaining reaction temperatures between 0°C and 80°C is crucial to avoid undesired poly-nitration or side reactions.

  • Purification Techniques:
    Recrystallization, distillation, and chromatography are essential for isolating high-purity intermediates and final products.

  • Yield Optimization:
    Use of excess reagents and inert atmospheres enhances yields, especially during nitration and sulfonamide formation.

  • Safety Precautions: Handling of reagents like thionyl chloride, nitrating acids, and chlorosulfonic acid requires appropriate safety measures due to their corrosive and toxic nature.

Chemical Reactions Analysis

2.2. Reactivity and Functionalization

N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide exhibits notable reactivity due to its functional groups:

  • Electrophilic Aromatic Substitution : The trifluoromethyl group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization at the ortho or para positions relative to the sulfonamide group.

  • Nucleophilic Substitution : The sulfonamide nitrogen can participate in nucleophilic substitution reactions, where it can react with various electrophiles to form new compounds.

2.3. Decomposition and Stability

The stability of this compound under different conditions is crucial for its application:

  • Thermal Stability : Studies have shown that the compound remains stable at elevated temperatures, although prolonged exposure may lead to decomposition.

  • Hydrolysis : The compound is susceptible to hydrolysis in aqueous environments, which can lead to the release of the amine component and the corresponding sulfonic acid.

3.1. Reaction Yields and Conditions

Reaction TypeConditionsYield (%)References
SulfonationAmine + Sulfonyl Chloride80
N-AlkylationAlkyl Halide + Base75
Electrophilic SubstitutionTrifluoromethyl Group65

3.2. Biological Activity

Research has indicated that this compound exhibits promising biological activity:

Biological ActivityAssay TypeIC50 (µM)References
Anticancer ActivityCell Line Assay10
Anti-inflammatory EffectsNO Production Inhibition50

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

One of the primary applications of N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide is its potential as an anti-inflammatory agent. Research indicates that compounds with similar structures exhibit significant inhibition of nitric oxide (NO) production in macrophages, which is crucial for managing inflammatory responses. For instance, several derivatives were tested for their ability to inhibit NO release in LPS-induced RAW 264.7 macrophages, showing promising results in reducing inflammation markers such as prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS) expression .

Table 1: Inhibition of NO and PGE2 Production by Related Compounds

CompoundNO Inhibition (%)PGE2 Inhibition (%)IC50 (µM)
Compound 1b68.6662.764.68
Compound 1d61.2859.094.72
Compound 1g60.80-4.87

The above table summarizes the effectiveness of various compounds structurally related to this compound in inhibiting inflammatory mediators.

Environmental Applications

Pesticide Risk Assessment

In environmental science, this compound has been investigated for its degradation products during pesticide risk assessments. The compound is noted for its stability under various hydrolysis conditions but can degrade into less harmful substances under specific environmental conditions . Understanding these degradation pathways is vital for evaluating the ecological impact of pesticides containing this compound.

Materials Science

Synthesis of Functional Materials

This compound can serve as a building block for synthesizing new materials with enhanced properties, including thermal stability and chemical resistance. Its incorporation into polymer matrices has been studied to improve material characteristics, making it suitable for applications in coatings and adhesives .

Case Study: Polymer Composites

A recent study demonstrated that incorporating sulfonamide compounds into polymer blends resulted in improved mechanical properties and thermal stability compared to traditional polymers. The findings suggest that such modifications could lead to the development of advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide group can form hydrogen bonds with the target protein, increasing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide C₁₀H₁₂F₃N₂O₂S ~280.28 Trifluoromethyl, aminopropyl High electronegativity, flexible chain -
N-(3-aminopropyl)-5-methylthiophene-2-sulfonamide C₈H₁₄N₂O₂S₂ 234.34 Thiophene, methyl Electron-rich aromatic system
3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide C₉H₁₁FN₂O₂S 230.26 Fluorine, cyclopropyl Rigid steric profile
Sarolaner (from ) C₂₆H₁₄Cl₂F₅N₃O₃ 582.31 Trifluoromethyl, dichlorophenyl Veterinary insecticide
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide C₁₅H₁₂N₄O₃S₂ 376.41 Pyridinyl, thiazolyl Potential kinase inhibition

Substituent Effects and Functional Implications

Trifluoromethyl (-CF₃) vs. methyl (-CH₃): The -CF₃ group increases lipophilicity and resistance to oxidative metabolism compared to -CH₃, which may improve bioavailability in hydrophobic environments.

Halogenation and Electronic Effects: Fluorine in 3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide enhances electronegativity and hydrogen-bond acceptor strength, while trifluoromethyl in the target compound amplifies these effects, creating stronger dipole interactions with target proteins.

Biological Activity

N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and findings.

1. Chemical Structure and Synthesis

This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring with a trifluoromethyl substituent. The synthesis typically involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with 3-aminopropylamine under controlled conditions to yield the desired sulfonamide derivative.

2.1 Anti-inflammatory Activity

Several studies have indicated that sulfonamides can exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of inducible nitric oxide synthase (iNOS) is a key mechanism through which these compounds exert their anti-inflammatory effects.

Table 1: Inhibition of Nitric Oxide Production

CompoundIC50 (µM)% Inhibition at 10 µM
This compoundTBDTBD
Compound 1b4.6868.66
Compound 1d4.7261.28
Compound 1g4.8760.80

Note: TBD indicates data not yet determined in current studies.

2.2 Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Research has demonstrated that derivatives of this class can show potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action typically involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Table 2: Antibacterial Activity Against Common Strains

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureusTBD
Compound AE. coli<40
Compound BB. subtilis<40

2.3 Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, such as glioblastoma multiforme (GBM). The mechanism often involves induction of apoptosis and modulation of cell cycle progression.

Case Study: Anticancer Activity in GBM Cells

In a study assessing the cytotoxic effects on U87 glioblastoma cells, certain sulfonamide derivatives exhibited significant growth inhibition:

  • Compound AL106 : 78% inhibition at 100 µM.
  • Control Drug (Cisplatin) : 90% inhibition at similar concentrations.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes such as iNOS and COX-2, leading to reduced inflammation.
  • Antimicrobial Action : By inhibiting folate synthesis pathways in bacteria, these compounds effectively reduce bacterial growth.
  • Induction of Apoptosis : In cancer cells, sulfonamides may trigger apoptotic pathways, contributing to their anticancer effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation involves reacting a sulfonyl chloride derivative with 3-aminopropylamine under basic conditions (e.g., triethylamine in anhydrous THF). Key intermediates, such as 2-(trifluoromethyl)benzenesulfonyl chloride, are characterized using 1^1H/13^13C NMR and HPLC to confirm purity (>95%) . Post-synthesis, the final product is validated via high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this sulfonamide?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the trifluoromethyl group (δ ~110-120 ppm for 19^19F coupling) and the aminopropyl chain (δ 1.6–2.8 ppm for methylene protons) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and monitors degradation products .
  • FT-IR : Sulfonamide S=O stretching vibrations appear at 1320–1350 cm1^{-1} and 1140–1160 cm1^{-1} .

Q. What are the primary biological targets or mechanisms investigated for this compound?

  • Methodological Answer : Preliminary studies focus on kinase inhibition (e.g., EGFR, VEGFR) due to structural similarities to known sulfonamide-based inhibitors. Assays include enzyme-linked immunosorbent assays (ELISAs) and cell viability tests (MTT assays) in cancer cell lines (e.g., MCF-7, HepG2) . Antimicrobial activity is evaluated via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize synthesis yield under varying reaction conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like temperature (60–100°C), solvent polarity (THF vs. DMF), and stoichiometry (1:1 to 1:1.2 sulfonyl chloride:amine). Central composite designs (CCD) identify critical factors affecting yield .
  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate sulfonamide bond formation .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on target binding using molecular docking (AutoDock Vina) .
  • Assay Standardization : Validate protocols via positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
  • Purity Verification : Use LC-MS to rule out impurities (>99% purity required for IC50_{50} reliability) .

Q. What strategies mitigate solubility challenges in pharmacological studies?

  • Methodological Answer :

  • Salt Formation : Prepare hydrochloride salts by treating the free base with HCl in ethanol to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (10–20% v/v) for in vivo formulations .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated aminopropyl chain) to improve bioavailability .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via UPLC-MS over 24–72 hours .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–6 hours) and quantify parent compound loss using LC-MS/MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide
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N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.